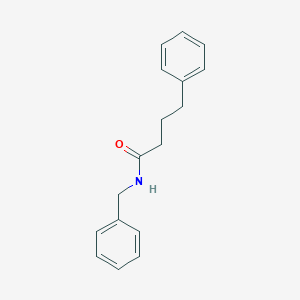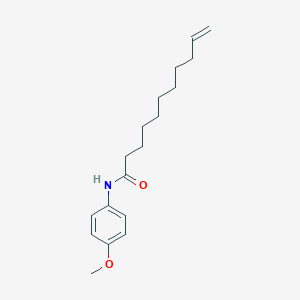
N-(4-methoxyphenyl)undec-10-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)undec-10-enamide, also known as MUA, is a synthetic compound that belongs to the family of fatty acid amides. It has gained attention in scientific research due to its potential therapeutic benefits, particularly in the field of pain management.
Mechanism of Action
N-(4-methoxyphenyl)undec-10-enamide's mechanism of action involves the activation of the TRPV1 receptor and the inhibition of FAAH. Activation of the TRPV1 receptor leads to the release of endogenous opioids, which can help to alleviate pain. Inhibition of FAAH leads to an increase in the levels of endogenous cannabinoids, which can also help to alleviate pain.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)undec-10-enamide has been shown to have analgesic effects in animal models of pain. It has also been found to have anti-inflammatory effects and to inhibit the growth of cancer cells. N-(4-methoxyphenyl)undec-10-enamide has been shown to be well-tolerated in animal studies, with no significant side effects observed.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)undec-10-enamide has several advantages for lab experiments, including its high potency and selectivity for the TRPV1 receptor and FAAH. However, N-(4-methoxyphenyl)undec-10-enamide's low solubility in water can make it difficult to administer in experiments. Additionally, N-(4-methoxyphenyl)undec-10-enamide's potential for off-target effects and toxicity in humans has not been fully explored.
Future Directions
Future research on N-(4-methoxyphenyl)undec-10-enamide should focus on its potential therapeutic benefits in humans, particularly in the field of pain management. Additional studies are needed to determine the optimal dosage and administration route for N-(4-methoxyphenyl)undec-10-enamide in humans. Future research should also explore the potential for off-target effects and toxicity in humans. Finally, research should continue to explore the mechanisms of action of N-(4-methoxyphenyl)undec-10-enamide and its potential for use in other therapeutic applications.
Synthesis Methods
N-(4-methoxyphenyl)undec-10-enamide can be synthesized through a multistep process involving the reaction of 4-methoxyphenylacetic acid with 10-undecen-1-amine in the presence of a coupling agent. The resulting product is then purified through column chromatography to obtain pure N-(4-methoxyphenyl)undec-10-enamide.
Scientific Research Applications
N-(4-methoxyphenyl)undec-10-enamide has been studied extensively for its potential use as a therapeutic agent in pain management. It has been shown to activate the TRPV1 receptor, which is involved in the transmission of pain signals. This activation leads to the release of endogenous opioids, which can help to alleviate pain. N-(4-methoxyphenyl)undec-10-enamide has also been found to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endogenous cannabinoids. This inhibition can lead to an increase in the levels of endogenous cannabinoids, which can also help to alleviate pain.
properties
CAS RN |
76691-45-7 |
|---|---|
Product Name |
N-(4-methoxyphenyl)undec-10-enamide |
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)undec-10-enamide |
InChI |
InChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-10-11-18(20)19-16-12-14-17(21-2)15-13-16/h3,12-15H,1,4-11H2,2H3,(H,19,20) |
InChI Key |
HBBKITXQQTYAAN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCCCCCCCC=C |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCCCCCCC=C |
Other CAS RN |
76691-45-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



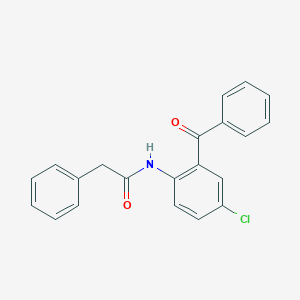

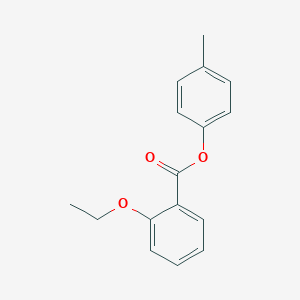


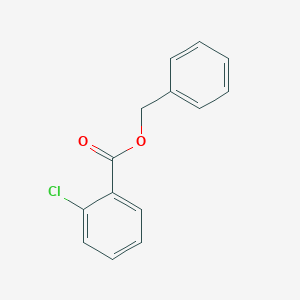

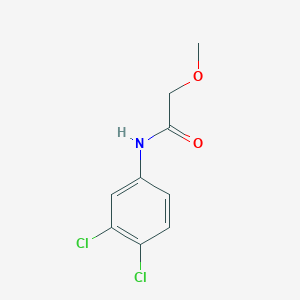

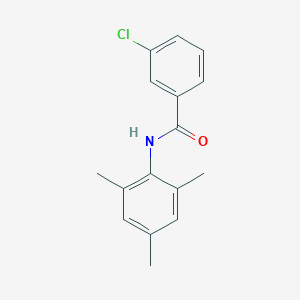
![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)
![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)

